4-Ethyl-1H-benzo[d]imidazol-6-amine
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Overview
Description
Eupalinolide A is a bioactive sesquiterpene lactone isolated from the traditional Chinese medicinal herb Eupatorium lindleyanum. This compound has garnered significant attention due to its potent anti-inflammatory and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eupalinolide A can be synthesized through a series of organic reactions. The synthetic route typically involves the formation of the sesquiterpene lactone core, followed by the introduction of functional groups. Key steps include cyclization, oxidation, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of Eupalinolide A involves the extraction of the compound from Eupatorium lindleyanum using ethanol reflux extraction, followed by reduced pressure concentration. The extract is then purified using macroporous resin column chromatography and C18 reversed-phase chromatography .
Chemical Reactions Analysis
Types of Reactions
Eupalinolide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Eupalinolide A include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Eupalinolide A, which may exhibit different biological activities .
Scientific Research Applications
Eupalinolide A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene lactone synthesis and reactivity.
Biology: Eupalinolide A is studied for its effects on cellular processes, including apoptosis and autophagy.
Industry: Eupalinolide A is explored for its potential use in developing new pharmaceuticals and therapeutic agents
Mechanism of Action
Eupalinolide A exerts its effects through multiple molecular targets and pathways. It induces autophagy via the reactive oxygen species (ROS)/extracellular signal-regulated kinase (ERK) signaling pathway in hepatocellular carcinoma cells. This mechanism involves the generation of ROS, which activates the ERK pathway, leading to autophagy and subsequent cell death. Additionally, Eupalinolide A inhibits the interaction between heat shock factor 1 (HSF1) and heat shock protein 90 (HSP90), leading to the activation of HSF1 and the induction of heat shock protein 70 (HSP70) expression .
Comparison with Similar Compounds
Eupalinolide A is often compared with other sesquiterpene lactones, such as Eupalinolide B, which is its cis-trans isomer. While both compounds exhibit anti-inflammatory and antitumor activities, Eupalinolide A is unique in its specific molecular targets and pathways. Other similar compounds include Eupalinolide N and Eupalinolide O, which also possess bioactive properties but differ in their chemical structures and biological activities .
Properties
CAS No. |
177843-77-5 |
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Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
7-ethyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C9H11N3/c1-2-6-3-7(10)4-8-9(6)12-5-11-8/h3-5H,2,10H2,1H3,(H,11,12) |
InChI Key |
BBKIITYANULJIR-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC(=C1)N)NC=N2 |
Canonical SMILES |
CCC1=C2C(=CC(=C1)N)NC=N2 |
Synonyms |
1H-Benzimidazol-5-amine,7-ethyl-(9CI) |
Origin of Product |
United States |
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